molecular formula C8H7F3N2O B1334524 4-(Trifluoromethoxy)benzimidamide CAS No. 313240-72-1

4-(Trifluoromethoxy)benzimidamide

Cat. No. B1334524
M. Wt: 204.15 g/mol
InChI Key: GTNQVCMKCKPXBN-UHFFFAOYSA-N
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Description

The compound "4-(Trifluoromethoxy)benzimidamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its properties and potential synthesis pathways. Benzimidazoles and their derivatives are of significant interest due to their wide range of biological activities and applications in material science .

Synthesis Analysis

The synthesis of related fluorinated benzimidazole compounds involves the alkylation of 1-alkylbenzimidazole with a trifluoromethoxybenzyl substituent to yield benzimidazolium bromide salts . Another related synthesis pathway includes the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base, which is then used to produce polyimides . These methods suggest that the synthesis of "4-(Trifluoromethoxy)benzimidamide" could potentially involve similar alkylation or reduction steps tailored to introduce the trifluoromethoxy group at the appropriate position on the benzimidazole ring.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of "4-(Trifluoromethoxy)benzimidamide," the trifluoromethoxy group would be expected to be attached to the benzene ring, which could influence the electronic properties and steric hindrance of the molecule. The crystal structure of a related benzimidazolium salt was determined using single-crystal X-ray diffraction, which could provide insights into the potential geometry and conformation of "4-(Trifluoromethoxy)benzimidamide" .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including alkylation, cyclocondensation, and polymerization . The presence of the trifluoromethoxy group could affect the reactivity of the benzimidazole ring, potentially making it a good candidate for further functionalization or as an intermediate in the synthesis of more complex molecules. The inhibitory properties of benzimidazolium salts on enzymes such as acetylcholinesterase and carbonic anhydrases suggest that "4-(Trifluoromethoxy)benzimidamide" could also be investigated for similar biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides derived from related diamines indicate that these materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are attributed to the presence of fluorine atoms, which could imply that "4-(Trifluoromethoxy)benzimidamide" may also possess similar desirable properties. The solubility and dielectric properties of these materials are influenced by the fluorination of the benzene ring, suggesting that the trifluoromethoxy group in "4-(Trifluoromethoxy)benzimidamide" could confer enhanced solubility and potentially useful dielectric properties .

Scientific Research Applications

Synthesis and Material Properties

  • Novel Synthesis Approaches : 4-(Trifluoromethoxy)benzimidamide is used in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features metal-free oxidative N-N bond formation, marked by short reaction times and high yields (Zheng et al., 2014).
  • Influence on Molecular Properties : The trifluoromethoxy group, such as in 4-(trifluoromethoxy)anisole, influences the basicity of arylmetal compounds even when positioned remotely, demonstrating its long-range electron-withdrawing effect. This has implications for molecular reactivity and stability (Castagnetti & Schlosser, 2002).

Polymer Science

  • Development of Soluble Polyimides : Research into aromatic polyimides, which are notable for their heat resistance, has led to the use of 4-(Trifluoromethoxy)benzimidamide derivatives for enhancing solubility and processability. Such advancements are significant for applications in electronics, coatings, and membranes (Chung & Kim, 2000).

Molecular Structure and Conformation

  • Structural Analysis : Studies on the geometric structure and conformational properties of related compounds, such as 4-fluoro(trifluoromethoxy)benzene, provide insights into the behavior of the trifluoromethoxy group in different molecular environments. Understanding these properties is crucial for designing molecules with specific characteristics (Shishkov et al., 2004).

Electronics and Material Science

  • **Electronics andSemiconductors**: The trifluoromethoxy group, as part of molecular architectures like N,N'-Bis(4-trifluoromethoxyphenyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide, significantly influences electron mobility and molecular packing in semiconductor materials. This has implications for the performance of air-stable n-type semiconductors, crucial for electronic applications (Zhang et al., 2016).

Optoelectronics and Liquid Crystals

  • New Liquid Crystal Materials : The trifluoromethoxy group is integral in the synthesis of new organic compounds with self-assembling behavior, used in infrared region applications. Understanding the influence of substituents and core structure on mesomorphic properties and spectral behavior aids in the development of advanced liquid crystal materials (Harmata & Herman, 2021).

Battery Technology

  • High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile, a compound related to 4-(Trifluoromethoxy)benzimidamide, has been explored as an electrolyte additive for lithium nickel manganese oxide cathodes. Its use enhances the cyclic stability and overall performance of high voltage lithium ion batteries, demonstrating the potential of trifluoromethoxy derivatives in energy storage technologies (Huang et al., 2014).

Safety And Hazards

When handling 4-(Trifluoromethoxy)benzimidamide, it is advised to wear personal protective equipment and avoid contact with eyes, skin, or clothing. It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that 4-(Trifluoromethoxy)benzimidamide and similar compounds could have significant potential for future research and applications.

properties

IUPAC Name

4-(trifluoromethoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQVCMKCKPXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399012
Record name 4-(trifluoromethoxy)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzimidamide

CAS RN

313240-72-1
Record name 4-(trifluoromethoxy)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MD Shultz, AK Cheung, CA Kirby… - Journal of medicinal …, 2013 - ACS Publications
Tankyrase 1 and 2 have been shown to be redundant, druggable nodes in the Wnt pathway. As such, there has been intense interest in developing agents suitable for modulating the …
Number of citations: 123 pubs.acs.org
R Sheng, S Li, G Lin, S Shangguan, Y Gu, N Qiu… - RSC …, 2015 - pubs.rsc.org
Hypoxia inducible factor-1 (HIF-1) is the key transcription factor of cellular response to hypoxia and plays a critical role in tumor metastasis. We describe here the discovery and a …
Number of citations: 16 pubs.rsc.org
P He, Y Miao, Y Sun, A Bian, W Jin… - Journal of Medicinal …, 2022 - ACS Publications
Accumulating evidence has documented that STAT3 phosphorylation at Tyr 705 and Ser 727 jointly promotes the initiation and progression of gastric cancer. However, most reported …
Number of citations: 4 pubs.acs.org
G Li, R He, Q Liu, Z Wang, Y Liu… - The Journal of Organic …, 2019 - ACS Publications
We have developed a new method for the synthesis of 2-substituted benzimidazoles via amidinyl radicals generated by visible-light-promoted reduction of N-phenyl amidoxime esters in …
Number of citations: 17 pubs.acs.org
JR Molina, Y Sun, M Protopopova, S Gera, M Bandi… - Nature medicine, 2018 - nature.com
Metabolic reprograming is an emerging hallmark of tumor biology and an actively pursued opportunity in discovery of oncology drugs. Extensive efforts have focused on therapeutic …
Number of citations: 656 www.nature.com
MD Shultz, AK Cheung, CA Kirby, B Firestone, J Fan… - ubiquitinsignal.com
Tankyrase 1 and 2 have been shown to be redundant, druggable nodes in the Wnt pathway. As such, there has been intense interest in developing agents suitable for modulating the …
Number of citations: 0 ubiquitinsignal.com
I Chung, R Serreli, JB Cross, ME Di Francesco… - Science …, 2021 - science.org
Mitochondrial complex I (NADH:ubiquinone oxidoreductase), a major contributor of free energy for oxidative phosphorylation, is increasingly recognized as a promising drug target for …
Number of citations: 32 www.science.org
P He, A Bian, Y Miao, W Jin, H Chen, J He… - Journal of Medicinal …, 2022 - ACS Publications
Increasing evidence has demonstrated that STAT3 phosphorylation at Tyr 705 and Ser 727 is closely associated with the progression and poor prognosis of pancreatic cancer. Herein, …
Number of citations: 4 pubs.acs.org
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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